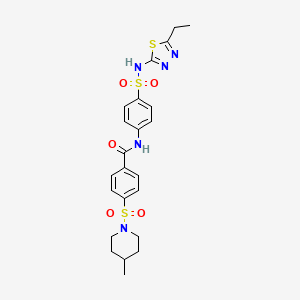
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O5S3 and its molecular weight is 549.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections will explore the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S3, with a molecular weight of approximately 492.6 g/mol. Its structure incorporates a thiadiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S3 |
| Molecular Weight | 492.6 g/mol |
| Thiadiazole Moiety | Present |
| Sulfonamide Group | Present |
| Piperidine Moiety | Present |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown IC50 values indicating potent activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells.
The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes or pathways critical to tumor growth and proliferation. For example, it has been suggested that the compound may inhibit tyrosinase, an enzyme involved in melanin synthesis, which has implications for skin cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various thiadiazole derivatives have been synthesized and tested for antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Comparative Analysis with Related Compounds
Research has also compared this compound with other thiadiazole derivatives. The following table summarizes some related compounds along with their biological activities:
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity |
|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Anticancer activity against SK-MEL-2 |
| 2-benzoyl-N-(4-{[(5-methylthiazol-2-yloxy)methyl]sulfamoyl}phenyl)benzamide | Antimicrobial properties |
| 5-phenyldihydrothiadiazoles | Significant cytotoxicity against various cancer cell lines |
Study on Antitumor Activity
A study published in Nature evaluated the antitumor efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound exhibited one of the highest levels of cytotoxicity among the tested derivatives with an IC50 value of 10.10 µg/mL against A549 cells .
Antimicrobial Screening
Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-10-6-18(7-11-19)24-22(29)17-4-8-20(9-5-17)36(32,33)28-14-12-16(2)13-15-28/h4-11,16H,3,12-15H2,1-2H3,(H,24,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNONNBYZMIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














